2-(5-Chloropyridin-3-yl)acetaldehyde
Description
2-(5-Chloropyridin-3-yl)acetaldehyde is a pyridine derivative featuring a chloro-substituted aromatic ring at the 5-position and an acetaldehyde functional group at the 3-position. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol. The compound’s structure combines the electron-withdrawing effects of the chlorine atom with the reactivity of the aldehyde group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its pyridine core enables π-π stacking interactions, while the aldehyde group facilitates nucleophilic additions, condensations, and cross-coupling reactions.
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |
InChI Key |
WDUCENIFMIDNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 5-chloropyridine-3-carboxylic acid followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(5-Chloropyridin-3-yl)acetic acid
Reduction: 2-(5-Chloropyridin-3-yl)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chlorine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related pyridine derivatives and their key differences from 2-(5-Chloropyridin-3-yl)acetaldehyde, based on similarity metrics and functional group variations:
Pharmacological Relevance
Patent literature highlights 2-(5-chloropyridin-3-yl) derivatives as intermediates in kinase inhibitors and antimicrobial agents. For instance, 2-(5-chloropyridin-3-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from ) demonstrates the utility of the chloro-pyridine scaffold in designing bioactive molecules with improved selectivity .
Notes on Research Limitations
Data Gaps: Limited published data exist on the physicochemical properties (e.g., logP, pKa) of this compound, necessitating experimental characterization.
Synthetic Challenges : The aldehyde group’s sensitivity to oxidation and polymerization under ambient conditions may complicate storage and handling.
Biological Activity : While structural analogues are pharmacologically active, direct evidence for the target compound’s bioactivity remains speculative without targeted assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
